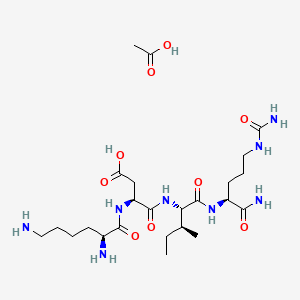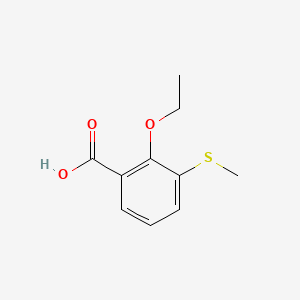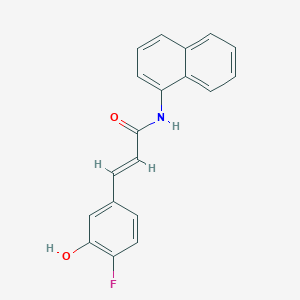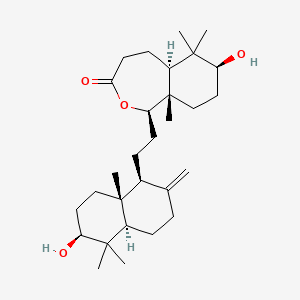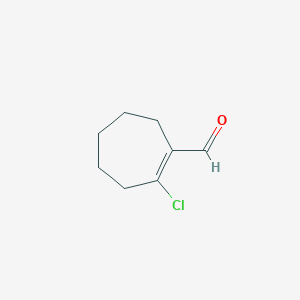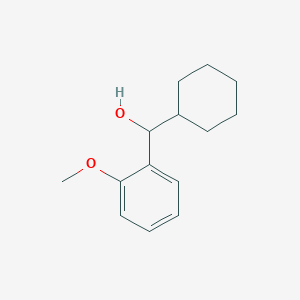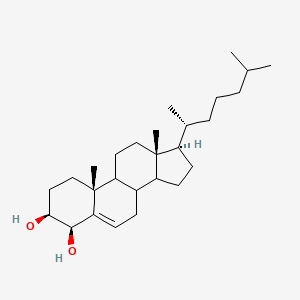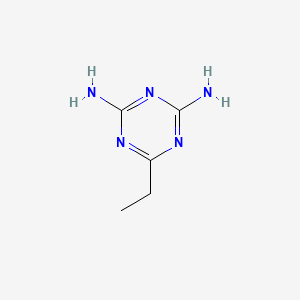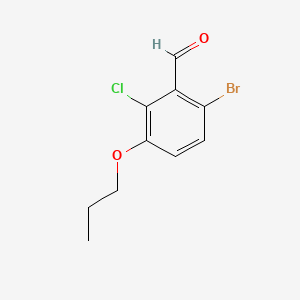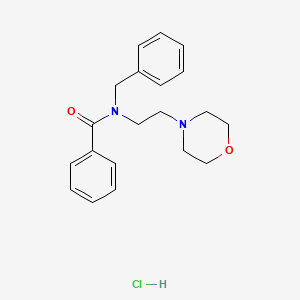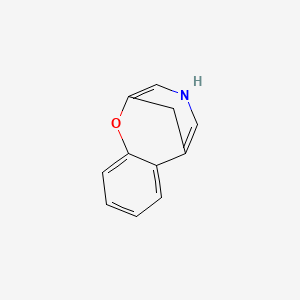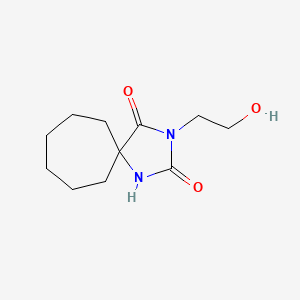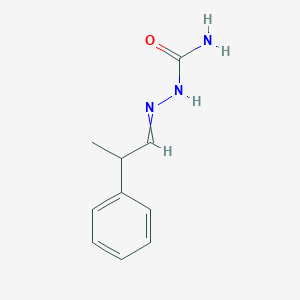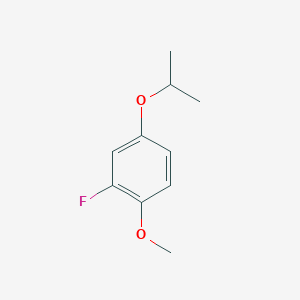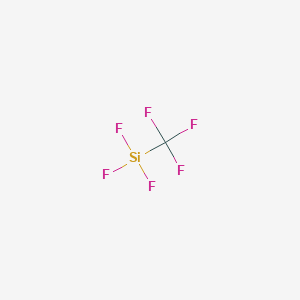
Trifluoro(trifluoromethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoro(trifluoromethyl)silane, also known as trifluoromethyltrimethylsilane, is an organosilicon compound with the chemical formula CF₃Si(CH₃)₃The trifluoromethyl group is highly valued in pharmaceuticals, agrochemicals, and materials science due to its ability to enhance the chemical and physical properties of molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trifluoro(trifluoromethyl)silane is typically synthesized through the reaction of trimethylsilyl chloride with bromotrifluoromethane in the presence of a phosphorus (III) reagent that acts as a halogen acceptor . Another method involves the reaction of fluoroform with trimethylsilyl chloride and potassium hexamethyldisilazide, yielding the compound with an 80% isolated yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out under an inert atmosphere to ensure safety and maximize yield. The use of environmentally friendly reagents and catalysts is emphasized to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Trifluoro(trifluoromethyl)silane undergoes various types of reactions, including nucleophilic addition, substitution, and radical reactions. It is particularly effective in the trifluoromethylation of aldehydes, ketones, alkenes, alkynes, and aromatic compounds .
Common Reagents and Conditions:
Nucleophilic Addition: In the presence of a metal salt such as tetrabutylammonium fluoride, this compound reacts with carbonyl compounds to form trifluoromethylated alcohols.
Substitution: The compound can substitute hydrogen atoms in aromatic rings, facilitated by catalysts like cesium carbonate.
Radical Reactions: It can also participate in radical trifluoromethylation reactions, which are useful for modifying complex organic molecules.
Major Products: The major products formed from these reactions include trifluoromethylated alcohols, ketones, and silyl ethers .
Wissenschaftliche Forschungsanwendungen
Trifluoro(trifluoromethyl)silane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of trifluoro(trifluoromethyl)silane involves the generation of a highly reactive trifluoromethide intermediate (CF₃⁻). This intermediate attacks carbonyl compounds to form alkoxide anions, which are then silylated to give the final trifluoromethylated products . The compound’s reactivity is influenced by the presence of metal salts and the nature of the counter-cation .
Vergleich Mit ähnlichen Verbindungen
Trifluoromethyllithium: Not isolable and rapidly decomposes to yield lithium fluoride and difluorocarbene.
Trifluoroiodomethane: Used in aromatic coupling reactions and with enones.
Sodium trifluoroacetate: Employed as a reagent for trifluoromethylations of aromatic halides.
Uniqueness: Trifluoro(trifluoromethyl)silane stands out due to its stability, ease of handling, and versatility in introducing trifluoromethyl groups into a wide range of substrates. Its ability to participate in both nucleophilic and radical reactions makes it a valuable tool in synthetic chemistry .
Eigenschaften
CAS-Nummer |
335-06-8 |
|---|---|
Molekularformel |
CF6Si |
Molekulargewicht |
154.086 g/mol |
IUPAC-Name |
trifluoro(trifluoromethyl)silane |
InChI |
InChI=1S/CF6Si/c2-1(3,4)8(5,6)7 |
InChI-Schlüssel |
WAPFXWLEIASTSV-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)[Si](F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


